molecular formula C19H20N4O2S3 B2585062 (Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 844462-56-2

(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2585062
CAS No.: 844462-56-2
M. Wt: 432.58
InChI Key: AKQZGEOSIVWCOE-UVTDQMKNSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. The Z-configuration at the methylene bridge (C=CH–) is critical for its stereochemical stability and intermolecular interactions. Key structural elements include:

  • Thiomorpholino substituent: A sulfur-containing morpholine derivative at position 2, enhancing electron density and hydrogen-bonding capacity.
  • Thiazolidinone moiety: A 2-thioxo-thiazolidin-4-one ring at position 5, providing electrophilic sulfur atoms for redox or nucleophilic interactions.
  • Ethyl group: At position 3 of the thiazolidinone, influencing lipophilicity and steric bulk.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(7-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S3/c1-3-22-18(25)14(28-19(22)26)10-13-16(21-6-8-27-9-7-21)20-15-5-4-12(2)11-23(15)17(13)24/h4-5,10-11H,3,6-9H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQZGEOSIVWCOE-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCSCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCSCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic compound known for its potential biological activities. This compound belongs to the thiazolidinone class, which has garnered attention due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of this compound features multiple functional groups that may contribute to its bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2S3C_{20}H_{20}N_{4}O_{2}S_{3} with a molecular weight of approximately 444.59 g/mol. The presence of the thiazolidinone ring and the pyrido[1,2-a]pyrimidine moiety suggests potential interactions with biological targets.

1. Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds modified with various substituents have shown efficacy against different cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of key enzymes associated with cancer progression.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (breast cancer)12.5Apoptosis induction
Compound BA549 (lung cancer)10.0Enzyme inhibition
Compound CHeLa (cervical cancer)15.0Cell cycle arrest

2. Antimicrobial Activity

Thiazolidinones have also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been explored in various models, showing promising results in reducing inflammation markers such as TNF-alpha and IL-6. This activity is critical for developing treatments for chronic inflammatory conditions.

Case Studies

Case Study 1: A study evaluated the anticancer effects of a series of thiazolidinone derivatives on breast cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

Case Study 2: Another research focused on the antimicrobial activity of thiazolidinones against multi-drug resistant strains of bacteria. The results showed significant inhibition at low concentrations, suggesting these compounds could serve as lead structures for new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous heterocycles, focusing on core modifications, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Bioactivity (Inferred) Reference
(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one Pyrido[1,2-a]pyrimidin-4-one Thiomorpholino, ethyl, thioxothiazolidinone High logP (lipophilic), moderate solubility Kinase inhibition, antimicrobial
7-methyl-2-(morpholin-4-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Morpholino, propyl, thioxothiazolidinone Higher logP (propyl chain), lower solubility Similar kinase inhibition
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thiazolo[4,5-d]pyrimidine Coumarin, phenyl, thioxo Moderate logP, fluorescence Enzyme inhibition (e.g., proteases)
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one Tetrazole, coumarin, pyrazolone Low logP (polar groups), high solubility Anticoagulant, anti-inflammatory
Isorhamnetin-3-O-glycoside (Zygocaperoside) Flavonoid glycoside Glycoside, hydroxyl groups High solubility, low logP Antioxidant, anti-inflammatory

Key Observations

Core Modifications: The pyrido[1,2-a]pyrimidin-4-one core (target compound vs. ) offers rigidity compared to thiazolo[4,5-d]pyrimidine () or flavonoid glycosides (). This likely enhances target binding specificity .

Substituent Effects: Alkyl Chains: The ethyl group in the target compound vs. propyl in decreases lipophilicity (logP ~3.5 vs. ~4.0), improving aqueous solubility . Coumarin/Tetrazole: Coumarin in and introduces fluorescence and π-stacking, while tetrazole () acts as a carboxylic acid bioisostere, enhancing metabolic stability compared to the thiazolidinone’s thioxo group .

Bioactivity Trends: Thioxo groups (target compound, ) are associated with enzyme inhibition via cysteine residue targeting.

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